2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride
Overview
Description
2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride is a useful research compound. Its molecular formula is C12H20ClN and its molecular weight is 213.75 g/mol. The purity is usually 95%.
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Biological Activity
2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride is a synthetic compound categorized as a substituted amine, specifically a phenylbutanamine derivative. Its molecular formula is C₁₂H₁₉ClN, with a molecular weight of 213.75 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities and interactions with various biological targets.
The compound features two methyl groups at the second carbon atom and a phenyl group at the first carbon, which contribute to its unique chemical behavior. It can undergo typical amine reactions such as oxidation, reduction, and substitution. The synthesis generally involves multiple steps to ensure high purity suitable for research applications.
The biological activity of this compound is thought to arise from its interaction with various molecular targets, including enzymes and receptors. It may function as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. The exact mechanisms are still under investigation but are crucial for understanding its therapeutic potential.
Biological Activity
Research into the biological activity of this compound has revealed several key findings:
1. Pharmacological Effects
- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly in the context of mood regulation and cognitive enhancement.
- Potential Therapeutic Uses : Investigations suggest it may have applications in treating conditions such as depression and anxiety due to its ability to influence serotonin and dopamine pathways.
2. Toxicological Profile
The compound exhibits some toxicity; it is classified as causing skin irritation and serious eye damage upon exposure . Therefore, safety assessments are critical for any potential therapeutic use.
3. Antimicrobial Activity
While some derivatives have shown antimicrobial properties against certain Gram-negative bacteria, this compound's specific antimicrobial efficacy remains limited compared to other compounds in its class .
Case Studies
Several studies have explored the biological activity of similar compounds to draw parallels and highlight unique aspects:
Research Applications
The compound's unique structure makes it a valuable candidate for further research in various fields:
Properties
IUPAC Name |
2,3-dimethyl-1-phenylbutan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-10(2)12(3,13)9-11-7-5-4-6-8-11;/h4-8,10H,9,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEABYNDSFEDPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.